molecular formula C11H16N2O2 B6602236 ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate CAS No. 2171887-36-6

ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate

Cat. No.: B6602236
CAS No.: 2171887-36-6
M. Wt: 208.26 g/mol
InChI Key: DFFRWFHMPUWBLL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethyl ester moiety attached to the pyrazole ring, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Biological Activity

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrazole structure, which contributes to its reactivity and biological activity. The synthesis typically involves the esterification of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol, often using dehydrating agents like sulfuric acid or coupling reagents such as dicyclohexylcarbodiimide (DCC) under reflux conditions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilisModerate activity
Pseudomonas aeruginosaModerate activity

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. It has been effective against Candida albicans, with MIC values indicating promising potential for therapeutic applications in fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in microorganisms. For example, in antileishmanial studies, it was shown to inhibit specific enzymes critical for the survival of Leishmania parasites, leading to their death.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

  • Antibacterial Studies : A comprehensive evaluation of various alkaloids indicated that derivatives similar to this compound demonstrated significant antibacterial properties, with structure–activity relationship (SAR) studies suggesting that specific substitutions enhance efficacy .
  • Antifungal Efficacy : In vitro assays confirmed that the compound effectively inhibited fungal growth, making it a candidate for further development in antifungal therapeutics .
  • Cancer Research : this compound has been evaluated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Preliminary results suggest that this compound may inhibit LDH activity effectively, potentially offering a new avenue for cancer treatment .

Properties

IUPAC Name

ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFRWFHMPUWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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